2-amino-3-[3-fluoro-4-(trifluoromethyl)phenyl]propanoic Acid
Overview
Description
“2-amino-3-[3-fluoro-4-(trifluoromethyl)phenyl]propanoic Acid” is a chemical compound with the molecular formula C10H10F3NO3 . It’s also known as "Tyrosine, O-(trifluoromethyl)-;4-(TRIFLUOROMETHOXY)-DL-PHENYLALANINE" .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a predicted boiling point of 309.1±42.0 °C and a predicted density of 1.401±0.06 g/cm3 .Scientific Research Applications
Chiral Derivatizing Agent
2-Fluoro-2-phenyl propanoic acid, a compound with similar structural characteristics, has been used as a chiral derivatizing agent. The specific rotation of the acid with an R configuration has been identified, indicating its potential application in stereochemistry and the synthesis of chiral molecules (Hamman, 1993).
Fluorine Chemistry in Organic Syntheses
Research on compounds like 2-amino-3-fluorobenzoic acid demonstrates the role of fluorine chemistry in the synthesis of halogenated compounds, highlighting the importance of such molecules in organic synthesis and potential applications in developing new pharmaceuticals and materials (Kollmar et al., 2003).
Antibacterial Agents
Arylfluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, featuring fluorine atoms and substituted amino groups, have shown significant antibacterial activity. This points to the potential use of fluorinated compounds in the development of new antibacterial drugs (Chu et al., 1986).
Brain Tumor Imaging
The synthesis and biological evaluation of fluorinated amino acids for positron emission tomography (PET) imaging of brain tumors demonstrate the application of such compounds in medical imaging. The study of enantiomers of a specific fluorinated amino acid has provided insights into their potential as novel tracers for tumor imaging, highlighting the importance of fluorine in enhancing the properties of imaging agents (McConathy et al., 2010).
Fluorinated Amino Acids in Helix Stabilization
The study of highly fluorinated amino acids in stabilizing helical proteins showcases the utility of fluorinated compounds in protein engineering and biotechnology. The analysis of helix propensity in relation to fluorination provides valuable data for designing more stable proteins for various applications (Chiu et al., 2006).
Mechanism of Action
Target of Action
It is known that similar compounds interact with various receptors in the body, influencing a range of biological activities .
Mode of Action
It is known that similar compounds can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, influencing a variety of biochemical pathways .
Result of Action
Similar compounds have been found to exhibit a range of biological activities .
Action Environment
It is known that environmental factors can significantly impact the action of similar compounds .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-amino-3-[3-fluoro-4-(trifluoromethyl)phenyl]propanoic Acid are not fully understood yet. It is known that the compound can participate in various biochemical reactions. The compound’s interactions with enzymes, proteins, and other biomolecules are of particular interest .
Cellular Effects
It is plausible that the compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
2-amino-3-[3-fluoro-4-(trifluoromethyl)phenyl]propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F4NO2/c11-7-3-5(4-8(15)9(16)17)1-2-6(7)10(12,13)14/h1-3,8H,4,15H2,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHAMHAXPNFCJJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)F)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F4NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501271467 | |
Record name | 3-Fluoro-4-(trifluoromethyl)phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501271467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215491-31-8 | |
Record name | 3-Fluoro-4-(trifluoromethyl)phenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1215491-31-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluoro-4-(trifluoromethyl)phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501271467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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